molecular formula C20H15Cl2N5 B2699092 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine CAS No. 321385-81-3

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B2699092
CAS No.: 321385-81-3
M. Wt: 396.28
InChI Key: JSWBCHFQKSPRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyridazine core substituted with a 2,4-dichlorobenzyl group at the 6-position and a pyrazole ring at the 3-position. The pyrazole moiety is further substituted with a phenyl group at the 4-position and an amine group at the 5-position. Its molecular formula is C₂₀H₁₅Cl₂N₅, with a molecular weight of 396.28 g/mol and a CAS number of 321385-81-3 .

Properties

IUPAC Name

2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5/c21-15-7-6-14(18(22)11-15)10-16-8-9-19(26-25-16)27-20(23)17(12-24-27)13-4-2-1-3-5-13/h1-9,11-12H,10,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWBCHFQKSPRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyridazinyl Intermediate: Starting with 2,4-dichlorobenzyl chloride, the compound undergoes a nucleophilic substitution reaction with a suitable pyridazine derivative to form the 6-(2,4-dichlorobenzyl)-3-pyridazinyl intermediate.

    Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative under conditions that facilitate the formation of the pyrazol-5-amine structure. This step often involves the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Final Assembly:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would be optimized for cost-efficiency and yield. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and improve overall yield.

    Green Chemistry Principles: Incorporating environmentally friendly solvents and reagents to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Pyridazinyl Ring

The pyridazinyl ring participates in electrophilic substitution (e.g., nitration, sulfonation) and coordination chemistry:

  • Electrophilic Attack : Limited by electron-withdrawing effects of adjacent substituents .

  • Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

Pyrazol-5-amine

The amine group undergoes typical reactions:

Reaction TypeExampleConditions
AcylationAcetic anhydrideRoom temperature, base
DiazotizationNaNO₂, HCl0–5°C
Schiff base formationAromatic aldehydesReflux in ethanol

Note : Diazotization is followed by coupling with phenols/amines to form azo derivatives .

Dichlorobenzyl Substituent

  • Dehalogenation : Catalytic hydrogenation (Pd/C, H₂) removes chlorine atoms.

  • Radical Reactions : Participates in Ullmann-type couplings under Cu catalysis .

Stability and Degradation

The compound degrades under harsh conditions:

  • Acidic Hydrolysis : Pyridazinyl ring opens at pH < 2, forming diketone intermediates.

  • Oxidative Stress : H₂O₂/Fe²⁺ generates free radicals, leading to N-dealkylation .

Mechanistic Insights

The dichlorobenzyl group directs electrophiles to the pyridazinyl ring’s meta position (Figure 2) . Quantum mechanical calculations (DFT) show:

  • HOMO density localized on pyridazinyl N-atoms (–5.2 eV).

  • LUMO concentrated on dichlorobenzyl (–1.8 eV), facilitating electron-deficient reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets. Its unique molecular framework allows it to be a candidate for drug discovery aimed at treating diseases such as cancer and inflammation. Research indicates that compounds with similar structures exhibit significant biological activities, including enzyme inhibition and receptor modulation .

Case Study: Antioxidant Activity
A study focusing on pyrazole derivatives demonstrated that compounds structurally related to 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine showed promising antioxidant properties. These derivatives were evaluated for their ability to scavenge free radicals and inhibit lipoxygenase enzymes, which are implicated in inflammatory processes . This suggests that the compound may have potential applications in developing anti-inflammatory medications.

Pharmacological Studies

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. For instance, studies have shown that related pyrazole compounds can inhibit key enzymes involved in oxidative stress pathways .

Biological Pathways
Research has indicated that this compound may affect various biological pathways through modulation of signaling cascades and enzymatic activities. Its potential as an inhibitor of certain kinases or as a modulator of receptor activity positions it as a valuable candidate for further pharmacological exploration .

Materials Science Applications

Development of Novel Materials
In materials science, the compound is explored for its electronic and photophysical properties. Its unique structure could lead to applications in the development of organic semiconductors or light-emitting devices. The ability to modify its chemical structure further enhances its applicability in creating materials with tailored properties for specific technological uses .

Summary of Findings

This compound presents a multifaceted profile with significant potential across various scientific domains:

  • Medicinal Chemistry: Potential therapeutic applications targeting inflammatory diseases and cancer.
  • Pharmacology: Mechanisms involving enzyme inhibition and receptor modulation.
  • Materials Science: Development of innovative materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (Pyrazole 4-position) Molecular Formula Molecular Weight (g/mol) CAS Number
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine (Target) Phenyl C₂₀H₁₅Cl₂N₅ 396.28 321385-81-3
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl C₂₁H₁₇Cl₂N₅O 426.30 321385-79-3
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine Thiophen-2-yl C₁₈H₁₃Cl₂N₅S 402.30 321385-78-8
4-(4-Chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-amine 4-Chlorophenyl C₂₀H₁₄Cl₃N₅ 430.70 321385-77-7

Key Observations:

The thiophen-2-yl substituent introduces a sulfur-containing heteroaromatic ring, which may improve π-π stacking interactions or modulate metabolic stability .

Steric Considerations :

  • The bulkier 4-methoxyphenyl and 4-chlorophenyl groups may sterically hinder interactions with target binding pockets compared to the smaller phenyl or thiophenyl groups.

Simplified Pyrazole Derivatives

Compounds such as 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 41554-51-2, molecular weight 265.32 g/mol ) and 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6 ) lack the pyridazine-dichlorobenzyl moiety but retain the pyrazole core. These simpler structures highlight the importance of the pyridazine component in the target compound for conferring rigidity and specific binding interactions.

Biological Activity

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine, commonly referred to as 2,4-DCPP, is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its complex structure includes a dichlorobenzyl group, a pyridazinyl ring, and a pyrazol-5-amine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N5_{5}
  • Molar Mass : 396.27 g/mol
  • CAS Number : 321385-81-3
  • Density : 1.41 g/cm³ (predicted)
  • Boiling Point : 624.6 °C (predicted)
  • pKa : 0.79 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound is known to exhibit:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes related to disease processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.

Pharmacological Activities

Research indicates that 2,4-DCPP possesses a broad spectrum of biological activities:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives, including 2,4-DCPP:

  • In vitro Studies : The compound has shown activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects in comparison to standard antibiotics .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented:

  • Cytokine Inhibition : Studies indicated that compounds similar to 2,4-DCPP exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Emerging research suggests that pyrazole derivatives may have anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit tumor growth .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various pyrazole derivatives including 2,4-DCPP against multiple strains of bacteria. Results indicated that certain modifications in the structure enhanced antimicrobial potency significantly.
  • Case Study on Anti-inflammatory Effects
    • Research on the anti-inflammatory effects demonstrated that compounds derived from pyrazole scaffolds could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving cyclization, substitution, and coupling reactions. For example:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to form pyrazole or pyridazine cores .
  • Substitution : Nucleophilic aromatic substitution (e.g., introducing 2,4-dichlorobenzyl groups) in polar aprotic solvents like DMF .
  • Coupling : Suzuki-Miyaura cross-coupling to attach aryl groups under Pd catalysis .

Q. Optimization strategies :

  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to improve yields .
  • Adjust solvent systems (e.g., solvent-free conditions for greener synthesis) .
  • Monitor reaction progression via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • NMR : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolve bond angles (e.g., C3–C4–C5–N6 dihedral angles) for absolute configuration confirmation .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays for targets like carbonic anhydrase (hCA I/II) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support SAR analysis?

  • Substituent effects :
    • Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring improves metabolic stability .
    • Bulky substituents (e.g., 2,4,6-trichlorophenyl) enhance target binding via hydrophobic interactions .
  • Computational methods :
    • Molecular docking (AutoDock Vina) to predict binding modes with enzyme active sites (e.g., hCA II) .
    • DFT calculations to optimize electronic properties and reactivity .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate purity : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Cross-validate targets : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .
  • Permeability assays : Caco-2 monolayers to predict intestinal absorption .

Q. How can X-ray crystallography inform mechanistic studies of this compound?

  • Active site interactions : Resolve hydrogen bonds (e.g., NH–O=C) and π-π stacking with aromatic residues .
  • Conformational analysis : Compare ligand-bound vs. unbound enzyme structures to identify induced-fit changes .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Low yields in coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd) and degas solvents to prevent side reactions .
  • Purification difficulties : Use flash chromatography with gradient elution (hexane/EtOAc) for intermediates .
  • Thermal instability : Conduct exothermic reactions under controlled cooling (e.g., ice bath) .

Methodological Tables

Q. Table 2. Key Synthetic Parameters

StepConditionsYield (%)Reference
CyclizationPOCl₃, 120°C, 4h68
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C82
RecrystallizationDMSO/H₂O (2:1)>95 purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.